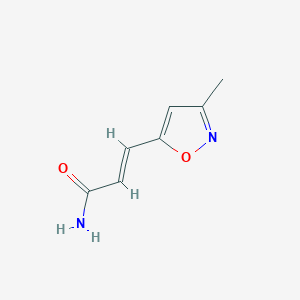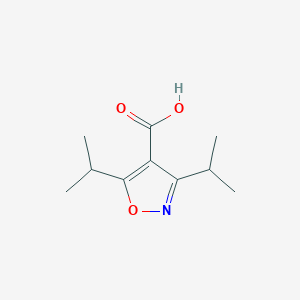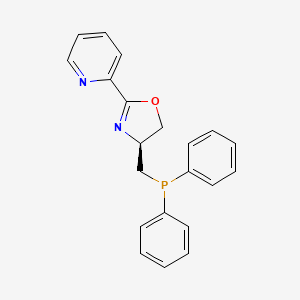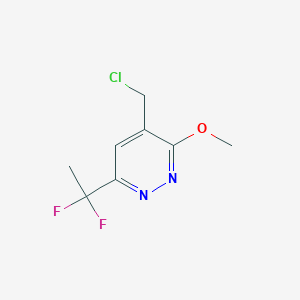
4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine is a synthetic organic compound characterized by the presence of a chloromethyl group, a difluoroethyl group, and a methoxy group attached to a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine typically involves multi-step organic reactions. One common method includes the chloromethylation of a pyridazine derivative followed by the introduction of the difluoroethyl group and the methoxy group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles, resulting in a variety of substituted pyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a wide range of functionalized pyridazines.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoroethyl group may enhance the compound’s stability and bioavailability. The methoxy group can influence the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Chloromethyl)-2-(1,1-difluoroethyl)thiazole
- 1,1-Difluoroethyl chloride
- (β-diazo-α,α-difluoroethyl)phosphonates
Uniqueness
4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine is unique due to the combination of its functional groups and the pyridazine ring structure This combination imparts specific chemical properties and reactivity patterns that distinguish it from other similar compounds
Propiedades
Fórmula molecular |
C8H9ClF2N2O |
|---|---|
Peso molecular |
222.62 g/mol |
Nombre IUPAC |
4-(chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine |
InChI |
InChI=1S/C8H9ClF2N2O/c1-8(10,11)6-3-5(4-9)7(14-2)13-12-6/h3H,4H2,1-2H3 |
Clave InChI |
PGPRBXHYAAZKCI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NN=C(C(=C1)CCl)OC)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



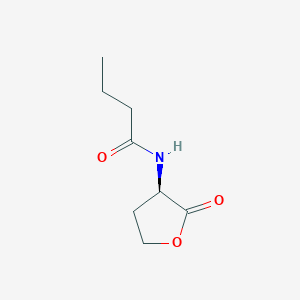
![3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12873411.png)
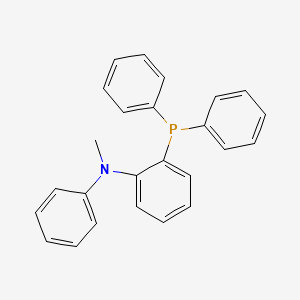



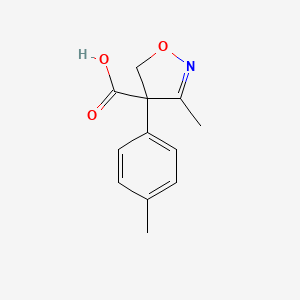
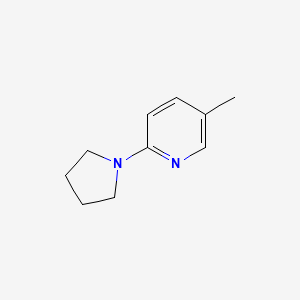
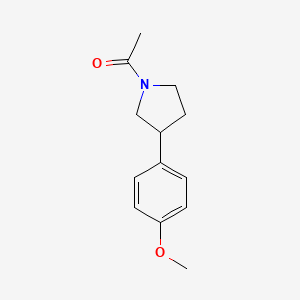
![6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12873471.png)
